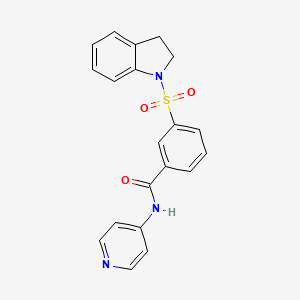
7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one typically involves the cyclization of appropriate intermediates. One common synthetic route includes the reaction of 2-aminobenzamide with suitable aldehydes or ketones, followed by cyclization and subsequent functionalization to introduce the methoxy and pyrrolidinyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Aplicaciones Científicas De Investigación
7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, such as those regulating cell growth and proliferation. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to 7-methoxy-2-pyrrolidin-1-yl-1H-quinazolin-4-one include other quinazoline derivatives like erlotinib, gefitinib, and lapatinib. These compounds also exhibit significant biological activities, particularly in cancer therapy. this compound is unique due to its specific functional groups, which may confer distinct biological properties and therapeutic potential .
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
7-methoxy-2-pyrrolidin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-18-9-4-5-10-11(8-9)14-13(15-12(10)17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17) |
Clave InChI |
YZIFMEUJJJXPDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)NC(=N2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-aminopyrazolo[1,5-A]quinoxaline-3-carboxylate](/img/structure/B8595734.png)

![3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine](/img/structure/B8595761.png)





![{3-Chloro-8-[(dimethylamino)methyl]naphthalen-2-yl}methanol](/img/structure/B8595807.png)




